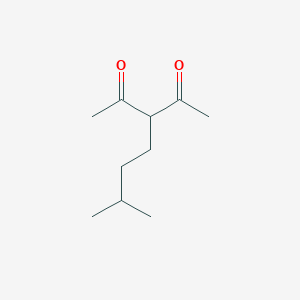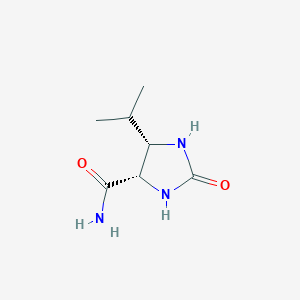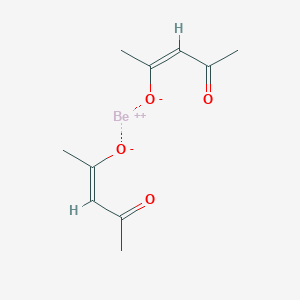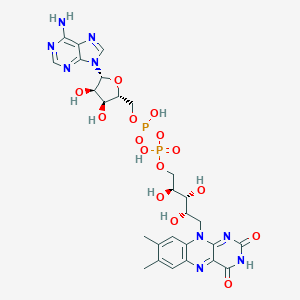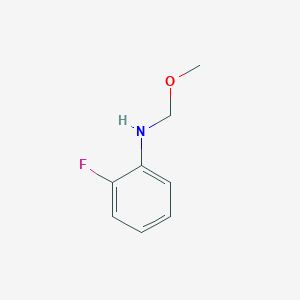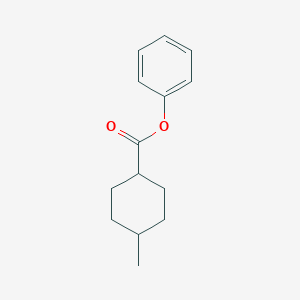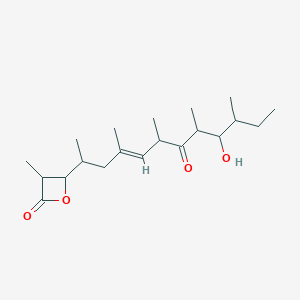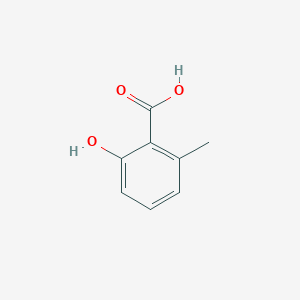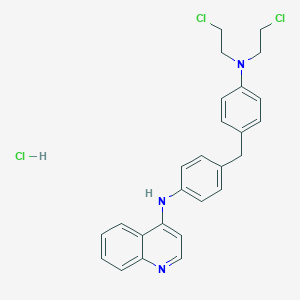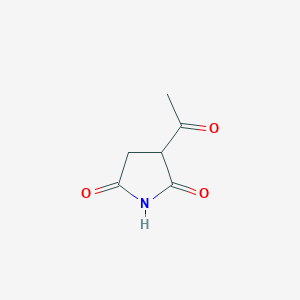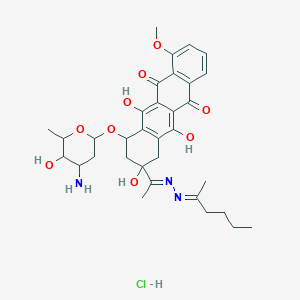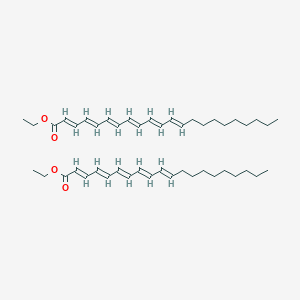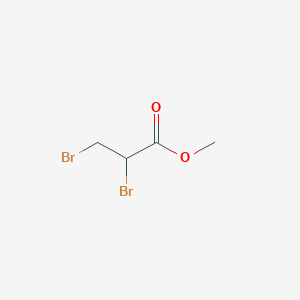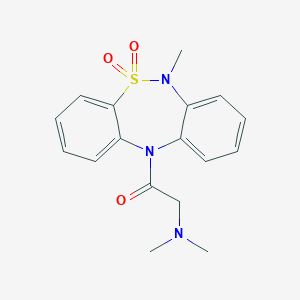
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide, also known as Dimebon, is a small molecule drug that has been studied extensively due to its potential therapeutic applications. Originally developed as an antihistamine, Dimebon has been found to have neuroprotective, cognitive-enhancing, and anti-aging effects.
Mécanisme D'action
The exact mechanism of action of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide is not fully understood. It has been proposed that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by inhibiting the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. It has also been suggested that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by enhancing mitochondrial function and reducing oxidative stress, which are important factors in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in energy metabolism and to increase the levels of certain neurotransmitters. It has also been found to reduce the levels of inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide in lab experiments include its well-established safety profile and its ability to cross the blood-brain barrier. However, the limitations of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide include its relatively low potency and its lack of selectivity for specific targets.
Orientations Futures
There are several potential future directions for the study of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide. One area of research is the development of more potent and selective analogs of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide that can target specific pathways involved in neurodegenerative diseases. Another area of research is the investigation of the effects of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide on other diseases, such as cancer and diabetes. Finally, the potential use of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide as a cognitive enhancer in healthy individuals is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 3-methyl-1,2,4-triazole to form 2-(3-methyl-1,2,4-triazol-5-yl)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form the key intermediate, 6,11-dihydro-11-((2-(3-methyl-1,2,4-triazol-5-yl)phenyl)amino)dibenzo[c,f][1,2,5]thiadiazepine 5,5-dioxide. The final step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide.
Applications De Recherche Scientifique
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has also been found to improve cognitive function in animal models of aging and in patients with Alzheimer's disease. In addition, 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have anti-inflammatory and anti-oxidant effects.
Propriétés
Numéro CAS |
128377-70-8 |
|---|---|
Nom du produit |
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
Formule moléculaire |
C17H19N3O3S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(6-methyl-5,5-dioxobenzo[c][1,2,5]benzothiadiazepin-11-yl)ethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-18(2)12-17(21)20-14-9-5-4-8-13(14)19(3)24(22,23)16-11-7-6-10-15(16)20/h4-11H,12H2,1-3H3 |
Clé InChI |
HHTWCWCZKQRKRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
Autres numéros CAS |
128377-70-8 |
Synonymes |
6-MDTD 6-methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



